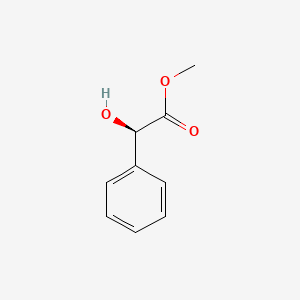

Methyl (R)-(-)-mandelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369195 | |

| Record name | (R)-(-)-Methyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20698-91-3 | |

| Record name | (R)-(-)-Methyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-(-)-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl (R)-(-)-mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl (R)-(-)-mandelate, a significant chiral building block in organic synthesis, particularly in the pharmaceutical industry. The information presented herein is intended to support research, development, and quality control efforts by providing detailed data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is the methyl ester of (R)-mandelic acid. Its chemical structure consists of a benzene ring and an ester functional group, with a chiral center at the alpha-carbon bearing a hydroxyl group. This chirality is responsible for its optical activity, a critical attribute for its application in asymmetric synthesis.

Systematic IUPAC Name: methyl (2R)-2-hydroxy-2-phenylacetate

CAS Number: 20698-91-3[1]

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1] |

| Appearance | White to off-white or light yellow solid, powder, or crystal[2][3][4][5] |

| Melting Point | 56-58 °C[1][3][4][6] |

| Boiling Point | 258.1 °C at 760 mmHg (for racemic mixture)[7] |

| Density | 1.1097 g/cm³ (rough estimate)[3] |

| Refractive Index | 1.4371 (estimate)[3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and methanol. Sparingly soluble in chloroform. Limited solubility in water.[2][3] |

| Optical Rotation [α] | -144° to -146° (c=2, in Methanol)[1][3] |

| Flash Point | >110 °C[1][3][4][6] |

| pKa | 12.19 ± 0.20 (Predicted)[3] |

| Storage Temperature | 2-8 °C or Room Temperature, sealed in a dry environment[1][3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization and quality assurance. The following sections detail the standard experimental methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, finely powdered sample of the organic solid is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, containing a heating oil.

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][4]

Boiling Point Determination

For solids with a defined boiling point, this property provides insight into their volatility.

Methodology:

-

A small amount of the liquid sample is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The setup is attached to a thermometer and heated in a Thiele tube or similar apparatus.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

Optical Rotation Measurement

Optical rotation is a definitive characteristic of chiral molecules and is used to determine enantiomeric purity.

Methodology:

-

A solution of the compound is prepared at a known concentration (c) using a suitable solvent (e.g., methanol).

-

A polarimeter is calibrated with a blank solvent.

-

The sample solution is placed in a sample tube of a known path length (l).

-

Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured by the analyzer.[10][11][12]

-

The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[13]

Solubility Determination

Solubility data is essential for designing reaction conditions, purification processes, and formulations.

Methodology:

-

A known volume or mass of a solvent is maintained at a constant temperature.

-

A small, weighed amount of the solid solute is added to the solvent.

-

The mixture is agitated (e.g., stirred or shaken) until the solute is completely dissolved.

-

Steps 2 and 3 are repeated until a saturated solution is formed, indicated by the presence of undissolved solid.

-

The total mass of the dissolved solute is determined to calculate the solubility.[1][14]

Refractive Index Determination

The refractive index is a fundamental physical property that is characteristic of a substance.

Methodology: For solids, a common method involves immersion.

-

The solid sample is immersed in a series of liquids with known, varying refractive indices.

-

The invisibility or the minimum light scattering of the solid in the liquid is observed. The refractive index of the liquid that renders the solid invisible is approximately equal to the refractive index of the solid.

-

More precise measurements can be made using techniques like ellipsometry or methods based on the critical angle.[15][16]

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors will ignite with an ignition source.

Methodology: Standard closed-cup methods such as the Pensky-Martens (ASTM D93) or Tag Closed Cup (ASTM D56) are commonly used.

-

The solid sample is heated in a closed cup apparatus.

-

The temperature is increased at a slow, constant rate.

-

An ignition source is periodically introduced into the vapor space above the sample.

-

The flash point is the lowest temperature at which the vapors ignite.[17][18][19]

pKa Determination

The pKa value provides information about the acidity of the hydroxyl group in the molecule.

Methodology: Potentiometric titration is a widely used method.

-

A solution of the compound is prepared in a suitable solvent (often a water-co-solvent mixture).

-

A standardized titrant (acid or base) is added incrementally.

-

The pH of the solution is monitored using a pH electrode after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.[20][21][22] Spectrophotometric methods can also be employed if the compound has a suitable chromophore.[22]

Visualization of Property Determination

The following diagram illustrates the relationship between this compound and the experimental determination of its key physical properties.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. quora.com [quora.com]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. torontech.com [torontech.com]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. cdn.pasco.com [cdn.pasco.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. labcompare.com [labcompare.com]

- 18. cala.ca [cala.ca]

- 19. delltech.com [delltech.com]

- 20. youtube.com [youtube.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Methyl (R)-(-)-mandelate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl (R)-(-)-mandelate is a chiral ester of significant interest in the pharmaceutical and chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, with the IUPAC name methyl (2R)-2-hydroxy-2-phenylacetate, is the (R)-enantiomer of methyl mandelate. The "(R)" designation specifies the stereochemical configuration at the chiral carbon atom, while the "(-)" indicates its levorotatory optical activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 20698-91-3 |

| Appearance | White to light yellow powder or crystalline solid |

| Melting Point | 56-58 °C |

| Boiling Point | 258.1 °C at 760 mmHg |

| Density | ~1.2 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Limited solubility in water. |

| Optical Rotation | [α]²⁰/D -144° to -146° (c=2, MeOH) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.43-7.33 (m, 5H), 5.18 (d, J=5.2 Hz, 1H), 3.76 (s, 3H), 3.45 (d, J=5.6 Hz, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.1, 138.2, 128.6, 128.5, 126.6, 72.9, 53.0 |

| Mass Spectrum (EI) | m/z (%): 166 (M+, 13), 107 (100), 79 (51), 77 (43) |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1735 (C=O, ester), ~1200, ~1100 (C-O) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research and development.

Protocol 1: Synthesis via Fischer Esterification of (R)-(-)-Mandelic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

(R)-(-)-Mandelic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(-)-mandelic acid (1 equivalent).

-

Add anhydrous methanol in excess (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Biocatalytic Asymmetric Reduction of Methyl Benzoylformate

This method utilizes a biocatalyst, such as yeast, for the enantioselective synthesis of this compound.[1][2][3]

Materials:

-

Methyl benzoylformate

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose

-

Water

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

Procedure:

-

Prepare a suspension of Saccharomyces cerevisiae in a phosphate buffer containing glucose.

-

Incubate the yeast suspension with shaking at a controlled temperature (e.g., 30°C) for a period to activate the cells.

-

Add methyl benzoylformate to the yeast suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.[1]

-

Continue the incubation with shaking for 24-48 hours, monitoring the conversion and enantiomeric excess (ee) of the product by chiral HPLC.

-

After the reaction, centrifuge the mixture to separate the yeast cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify as described in Protocol 1.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines a general method for determining the enantiomeric purity of this compound.[4][5][6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chiral CD-Ph).[4][5][7][8]

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.[4][8]

Procedure:

-

Prepare a standard solution of racemic methyl mandelate and a sample solution of the synthesized this compound in the mobile phase.

-

Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength (e.g., 220 nm or 254 nm).[4][8]

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample solution.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of a variety of pharmaceuticals. Its utility stems from the ability to introduce a specific stereocenter, which is often crucial for the biological activity and safety profile of a drug.

Synthesis of Pemoline

A notable application of methyl mandelate is in the synthesis of pemoline, a central nervous system (CNS) stimulant that was formerly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[2][9][10] The synthesis involves the condensation of methyl mandelate with guanidine.[2]

Caption: Synthesis of Pemoline from this compound.

Mechanism of Action and Signaling Pathway of Pemoline

Pemoline acts as a dopamine reuptake inhibitor and a dopamine releasing agent.[1][11][12] By increasing the concentration of dopamine in the synaptic cleft, it enhances dopaminergic neurotransmission. This mechanism is central to its stimulant effects.

The signaling pathway involves the modulation of dopamine transporter (DAT) function in the presynaptic neuron.

Caption: Pemoline's mechanism of action on dopaminergic signaling.

General Experimental Workflow

The overall process from synthesis to a purified and characterized product follows a logical workflow.

References

- 1. Pemoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pemoline - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Synthesis and antidepressant activity of 5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]

- 5. bgb-analytik.com [bgb-analytik.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Pemoline [medbox.iiab.me]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Cylert (Pemoline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-depth Technical Guide to the Synthesis of Methyl (R)-(-)-mandelate from Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiomerically pure methyl (R)-(-)-mandelate from mandelic acid. (R)-(-)-Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of various active pharmaceutical ingredients, including antibiotics and anticholinergic drugs.[1] This document details enzymatic and chemical synthesis methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable chiral ester widely used in organic synthesis.[2] Its applications range from being a key intermediate in the production of pharmaceuticals to its use as a chiral derivatizing agent in analytical chemistry.[2] The stereospecific synthesis of the (R)-enantiomer is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological activities. This guide focuses on the most prevalent and effective methods for its synthesis starting from mandelic acid, with a particular emphasis on enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic Mandelic Acid

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. In the context of this compound synthesis, this can be achieved through the enantioselective esterification of (R)-mandelic acid from a racemic mixture of the acid.

Lipases are frequently used due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents.[3] The enzyme selectively catalyzes the esterification of the (R)-enantiomer of mandelic acid with an alcohol, leaving the (S)-enantiomer largely unreacted. Alternatively, resolution can be performed on racemic methyl mandelate via enantioselective hydrolysis, where the lipase preferentially hydrolyzes the (S)-ester.

A general workflow for the enzymatic kinetic resolution via esterification is depicted below.

References

(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide

CAS Number: 20698-91-3

This technical guide provides an in-depth overview of (R)-(-)-Methyl mandelate, a versatile chiral building block crucial in the pharmaceutical and fine chemical industries.[1] Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and its significant role in the synthesis of advanced pharmaceutical intermediates.

Core Specifications

(R)-(-)-Methyl mandelate is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized below, providing a baseline for its use in various synthetic applications.

| Property | Value | Reference |

| CAS Number | 20698-91-3 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][4] |

| Appearance | White to off-white solid/powder/crystals | [1][2][3] |

| Melting Point | 56-58 °C | [4][5][7] |

| Boiling Point | 258.1 °C at 760 mmHg | [5][7] |

| Optical Rotation (α) | -144° to -146° (c=2, MeOH) | [4][8] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Temperature | Room Temperature or 2-8°C | [4][7] |

Synthesis and Purification Protocols

The enantiomerically pure form of methyl mandelate is critical for its applications. Both chemical and biocatalytic methods have been developed for its synthesis.

Chemical Synthesis: Esterification of (R)-(-)-Mandelic Acid

A straightforward method for the preparation of (R)-(-)-Methyl mandelate is the acid-catalyzed esterification of (R)-(-)-mandelic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-(-)-mandelic acid (1 equivalent) in anhydrous methanol (5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (R)-(-)-Methyl mandelate.

Biocatalytic Synthesis: Asymmetric Reduction of Methyl Benzoylformate

An efficient and highly enantioselective method for the synthesis of (R)-(-)-Methyl mandelate involves the asymmetric reduction of methyl benzoylformate using yeast (Saccharomyces cerevisiae).[3]

Experimental Protocol:

-

Yeast Culture: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

-

Biotransformation: To the yeast culture, add methyl benzoylformate. The optimal conditions for this biotransformation are a substrate concentration of 22 g/L and a cell concentration of 150 g/L.[3]

-

Reaction Conditions: Maintain the reaction at 30°C and a pH of 5.0 for 36 hours with gentle agitation.[3]

-

Extraction and Purification: After the reaction period, separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield (R)-(-)-Methyl mandelate with high conversion and enantiomeric excess.[3]

Analytical Methods

The purity and enantiomeric excess of (R)-(-)-Methyl mandelate are critical parameters. Chromatographic techniques are commonly employed for its analysis.

Chiral Gas Chromatography (GC)

Methodology:

-

Column: A chiral capillary column, such as one based on β-cyclodextrin, is used for the enantiomeric separation.

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers.

-

Detector: Flame Ionization Detector (FID).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection.

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Column: A chiral stationary phase, for instance, a CHIRALCEL AD-H column, is effective for separating the enantiomers.[6]

-

Mobile Phase: A mixture of isopropanol and hexane (e.g., 6:94 v/v) is a common mobile phase.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: UV detection at 254 nm is suitable for analysis.[6]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Role in Pharmaceutical Synthesis

(R)-(-)-Methyl mandelate is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a key chiral intermediate for the synthesis of various pharmaceuticals. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is often crucial for its therapeutic efficacy and safety.

dot

Caption: Role of (R)-(-)-Methyl Mandelate in Pharmaceutical Development.

The diagram above illustrates the typical workflow where (R)-(-)-Methyl mandelate serves as a foundational chiral molecule. Its stereocenter is incorporated into more complex intermediates and ultimately into the final API. This API then interacts with specific biological targets to modulate signaling pathways, producing a therapeutic effect.

Logical Workflow for Chiral Purity Determination

The determination of enantiomeric purity is a critical quality control step. The following diagram outlines the logical workflow for this process.

dot

Caption: Workflow for Determining the Enantiomeric Purity of Methyl Mandelate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl Mandelate | High-Purity | For Research [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl (R)-(-)-mandelate: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl (R)-(-)-mandelate. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this chiral compound. The document outlines key spectroscopic data in a structured format and details the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (CH-OH) | 5.1 - 5.2 | Singlet/Doublet |

| Hydroxyl (OH) | 3.5 - 4.0 (broad) | Singlet |

| Methyl (OCH₃) | ~3.7 | Singlet |

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent. Deuterium exchange with D₂O will lead to the disappearance of the hydroxyl proton signal, which can be used to confirm its assignment.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~174 |

| Aromatic (C-ipso) | ~138 |

| Aromatic (C-ortho, C-meta, C-para) | 126 - 129 |

| Methine (CH-OH) | ~72 |

| Methyl (OCH₃) | ~53 |

Table 3: Key Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| O-H Stretch | 3500 - 3300 | Sensitive to hydrogen bonding and aggregation state.[1] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the presence of the phenyl group. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the methine and methyl groups. |

| C=O Stretch | 1750 - 1700 | Shifts can indicate differences in intermolecular interactions.[1] |

| C-O Stretch | 1300 - 1000 | Associated with the ester and alcohol functional groups. |

Experimental Protocols

Accurate spectroscopic data acquisition is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections detail standard protocols for NMR and IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

-

The solid sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3][4]

-

To ensure a homogeneous solution, the sample can be gently heated or vortexed.[2]

-

It is critical to filter the solution through a pipette with a glass wool plug to remove any particulate matter, as solids can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.[2]

-

Transfer the filtered solution into a clean, unscratched NMR tube to a depth of at least 50 mm (approximately 0.7 mL).[4]

-

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[2]

2. Data Acquisition:

-

The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

The magnetic field is then shimmed to maximize its homogeneity, which results in sharper spectral lines.[3]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]

-

Appropriate acquisition parameters, such as the number of scans and relaxation delay, are set before initiating the experiment.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, several methods can be employed for IR analysis.

1. Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5]

-

Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

2. KBr Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be ground to a fine, uniform powder to minimize light scattering.

-

Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

3. Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[6]

-

An anvil is pressed down onto the sample to ensure good contact with the crystal.[6]

-

The IR beam is directed through the crystal, and the spectrum is recorded. This method requires minimal sample preparation.[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 20698-91-3 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Solubility of Methyl (R)-(-)-mandelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl (R)-(-)-mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS: 20698-91-3) is the methyl ester of (R)-(-)-mandelic acid. It is a white to off-white solid with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its chiral nature makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter for its application in drug development, influencing reaction kinetics, crystallization, and purification processes.

Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Sparingly soluble (sonication may be required)[1] |

| Ethanol | Soluble[2] |

| Diethyl Ether | Soluble[2] |

| Chloroform | Slightly soluble[1] |

| Water | Limited solubility[2] |

It is important to note that the racemic mixture, (±)-methyl mandelate, is reported to be readily soluble in ethanol, acetone, and ether. While this provides an indication, the solubility of the pure enantiomer may differ.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, based on established methodologies like the isothermal saturation method and gravimetric analysis, are recommended.

Isothermal Saturation Method Followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Determine the mass of the collected filtrate. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. After complete evaporation of the solvent, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be expressed in various units:

-

Grams of solute per 100 g of solvent:

-

Mass of solute = (Mass of container with residue) - (Mass of empty container)

-

Mass of solvent = (Mass of filtrate) - (Mass of solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Mole fraction (x):

-

Moles of solute = Mass of solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Solubility (x) = Moles of solute / (Moles of solute + Moles of solvent)

-

-

3.1.3. Data Reporting

The determined solubility values should be reported along with the corresponding temperature. It is recommended to perform each measurement in triplicate to ensure accuracy and report the average value with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the isothermal saturation method.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively published, this guide provides the necessary qualitative information and a robust experimental protocol for its precise determination. The provided workflow and methodologies will enable researchers and drug development professionals to generate the specific solubility data required for their applications, facilitating process optimization and the development of robust manufacturing and formulation strategies for this important chiral intermediate.

References

Enantiomeric Purity of Commercial Methyl (R)-(-)-mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(-)-mandelate, a chiral α-hydroxy ester, is a pivotal building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for enantiomerically pure active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its own enantiomeric purity as supplied by commercial vendors. The presence of the undesired (S)-(+)-enantiomer can have significant implications for the stereochemical integrity of subsequent synthetic steps and the pharmacological profile of the final drug substance.

This technical guide provides an in-depth analysis of the enantiomeric purity of commercially available this compound. It summarizes quantitative data from various suppliers and details the standard analytical methodologies employed for enantiomeric excess (ee) determination. This document is intended to serve as a valuable resource for researchers, quality control analysts, and professionals in drug development, enabling informed selection of starting materials and robust analytical method development.

Commercial Availability and Enantiomeric Purity

The enantiomeric purity of this compound from commercial suppliers is typically high, reflecting its primary use as a chiral building block. However, the exact enantiomeric excess (ee) can vary between suppliers and batches. The following table summarizes the stated purity of this compound from several chemical vendors. It is important to note that while some suppliers provide a specific enantiomeric purity value, others may only list the overall chemical purity. For a chiral compound sold as a single enantiomer, a high chemical purity often implies a high enantiomeric purity, but this is not always explicitly guaranteed.

| Supplier | Product Name | CAS Number | Stated Purity | Method |

| BOC Sciences | This compound | 20698-91-3 | ≥ 99 % | Not Specified |

| Chem-Impex | Methyl-(R)-(-)-mandelate | 20698-91-3 | ≥ 98% | HPLC |

| Oakwood Chemical | This compound | 20698-91-3 | 99% | Not Specified |

| TCI America | Methyl D-(-)-Mandelate | 20698-91-3 | >98.0% | GC |

| CymitQuimica | This compound | 20698-91-3 | 97% | Not Specified |

Note: The data presented is based on publicly available information from supplier websites and may be subject to change. For lot-specific data, it is always recommended to consult the Certificate of Analysis (CoA).

Analytical Methodologies for Enantiomeric Purity Determination

The determination of the enantiomeric excess of this compound is predominantly achieved through chiral chromatography, with both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being widely employed. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to differential retention times and enabling their separation and quantification.

Experimental Workflow: Enantiomeric Purity Analysis

The general workflow for determining the enantiomeric purity of a this compound sample involves sample preparation, chromatographic separation on a chiral column, and data analysis to calculate the enantiomeric excess.

Caption: General workflow for the determination of the enantiomeric purity of this compound.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound enantiomeric purity by chiral GC and HPLC. These protocols are based on methods described in the scientific literature and should be optimized for the specific instrumentation and columns available in the laboratory.

Chiral Gas Chromatography (GC) Protocol

Chiral GC offers high resolution and sensitivity for the analysis of volatile compounds like methyl mandelate. Cyclodextrin-based chiral stationary phases are commonly used.

| Parameter | Condition |

| Column | β-cyclodextrin capillary column (e.g., Cyclodex-B) |

| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Oven Program | Isothermal at 118 °C |

| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL. |

| Injection Volume | 1 µL |

| Expected Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on a β-cyclodextrin column, but this should be confirmed with a standard. |

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC is a versatile technique that can be adapted for various mandelate derivatives. Polysaccharide-based chiral stationary phases are particularly effective.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detector | UV at 254 nm |

| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~1 mg/mL. |

| Injection Volume | 10 µL |

Logical Relationships in Chiral Synthesis

The enantiomeric purity of the starting material, this compound, directly impacts the stereochemical outcome of subsequent synthetic transformations. This relationship is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Caption: The relationship between the enantiomeric purity of the starting material and the final product.

Conclusion

The enantiomeric purity of commercial this compound is a critical parameter for its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry. While suppliers generally offer this building block with high chemical purity, the explicitly stated enantiomeric excess can vary. This guide provides a summary of available purity data and detailed analytical protocols for the verification of enantiomeric purity using chiral GC and HPLC. By implementing robust analytical controls, researchers and drug development professionals can ensure the stereochemical integrity of their synthetic intermediates and final products, ultimately contributing to the development of safer and more effective medicines. It is strongly recommended to always consult the supplier's Certificate of Analysis for lot-specific purity information and to perform in-house verification of enantiomeric excess for critical applications.

The Pivotal Role of Methyl (R)-(-)-mandelate as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral building blocks serve as fundamental starting materials and auxiliaries in the asymmetric synthesis of these complex molecules. Among these, methyl (R)-(-)-mandelate, an ester of mandelic acid, has emerged as a versatile and valuable chiral synthon. Its utility stems from the presence of a stereogenic center at the α-position, which can effectively induce chirality in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its application in the synthesis of key intermediates, providing experimental protocols, and presenting quantitative data for diastereoselective reactions.

Core Applications of this compound

This compound is primarily employed as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The bulky phenyl group and the ester functionality of the mandelate moiety create a sterically hindered environment, directing the approach of incoming reagents to a specific face of the molecule, thereby leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the chiral auxiliary can be cleaved and ideally recycled.

Key areas where this compound and its derivatives have proven instrumental include:

-

Asymmetric Synthesis of α-Amino Acids: Chiral α-amino acids are fundamental components of peptides, proteins, and numerous pharmaceuticals. By converting this compound into a chiral glycine enolate equivalent, diastereoselective alkylation can be achieved to produce a variety of non-proteinogenic α-amino acids with high optical purity.

-

Diastereoselective Synthesis of β-Lactams: The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. The Staudinger cycloaddition of a ketene with an imine derived from a chiral auxiliary is a powerful method for constructing this ring system. While specific examples detailing the use of this compound in this context are not as prevalent as other auxiliaries, the underlying principles of diastereoselective imine functionalization are applicable.

-

Synthesis of Chiral Alcohols and Ketones: The hydroxyl group of this compound can be used to direct reductions of prochiral ketones or serve as a starting point for the synthesis of more complex chiral alcohols and α-hydroxy ketones, which are valuable intermediates in organic synthesis.

Diastereoselective Synthesis of α-Amino Acids: A Case Study

A prominent application of this compound is its use as a chiral auxiliary for the asymmetric synthesis of α-amino acids. The general workflow involves the formation of a chiral imine from the mandelate derivative, followed by diastereoselective functionalization and subsequent cleavage of the auxiliary.

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and History of Mandelic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelic acid, a simple alpha-hydroxy acid, has carved a significant niche in the annals of organic chemistry and pharmacology. Its discovery in the 19th century from the bitter almond paved the way for the development of a diverse range of esters with profound physiological effects. This technical guide provides an in-depth exploration of the discovery and historical development of mandelic acid and its esters, detailing seminal synthetic methodologies and elucidating their mechanisms of action. Quantitative data from key experiments are tabulated for comparative analysis, and detailed experimental protocols are provided. Furthermore, the signaling pathways of prominent mandelic acid esters are visualized to offer a clear understanding of their pharmacological influence at the molecular level.

The Dawn of Discovery: Mandelic Acid

Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1][2][3][4] He obtained the compound by heating amygdalin, a glycoside extracted from bitter almonds (Prunus dulcis), with diluted hydrochloric acid.[1][2][3][4] The name "mandelic acid" is a nod to its origin, derived from the German word "Mandel" for almond.[1][2][3][4] Early laboratory synthesis of mandelic acid was achieved through the acid-catalyzed hydrolysis of mandelonitrile.[4] This precursor was typically prepared by reacting benzaldehyde with hydrogen cyanide.[4]

The Rise of the Esters: A New Frontier in Pharmacology

The esterification of mandelic acid opened up a new chapter in its application, leading to the development of derivatives with significant therapeutic value. Two of the most historically important esters are homatropine and cyclandelate.

Homatropine: A Sharper Focus in Ophthalmology

The development of homatropine was a significant advancement in ophthalmic medicine. In 1880, the chemist Alfred Ladenburg discovered the mydriatic (pupil-dilating) effects of a new compound, homatropine, which he synthesized by the condensation of tropine with mandelic acid.[2] This new ester proved to be a valuable alternative to atropine, offering a shorter duration of action, which was advantageous for diagnostic eye examinations.[2]

Cyclandelate: Expanding Blood Vessels and Therapeutic Horizons

Cyclandelate, the ester of mandelic acid and 3,3,5-trimethylcyclohexanol, emerged as a direct-acting smooth muscle relaxant used to dilate blood vessels.[5] It found application in the treatment of conditions such as claudication, arteriosclerosis, and Raynaud's disease.[6]

Synthesis Methodologies: From Early Discoveries to Modern Protocols

The synthesis of mandelic acid esters has evolved from early condensation reactions to more refined and efficient methods. The Fischer esterification remains a cornerstone of this chemistry.

Fischer Esterification: A Classic and Versatile Method

The Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, has been a widely employed method for synthesizing mandelic acid esters. The general workflow for this process is outlined below.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from various esterification protocols for mandelic acid, providing a comparative overview of reaction conditions and yields.

| Parameter | Value | Reference |

| Reactants | ||

| Mandelic Acid | 1.0 eq | [7] |

| Ethanol | 10-20 eq (solvent) | [7] |

| Catalyst | ||

| Concentrated H₂SO₄ | 0.1-0.2 eq | [7] |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | [7] |

| Reaction Time | 4-8 hours | [7] |

| Yield | ||

| Isolated Yield | 80-90% | [7] |

| Parameter | Value | Reference |

| Reactants | ||

| Mandelic Acid | 1.0 eq | [7] |

| Ethanol | 10-20 eq (solvent) | [7] |

| Catalyst | ||

| p-Toluenesulfonic acid (p-TSA) | 0.05-0.1 eq | [7] |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | [7] |

| Reaction Time | 6-12 hours | [7] |

| Yield | ||

| Isolated Yield | 85-95% | [7] |

Detailed Experimental Protocols

Synthesis of Ethyl Mandelate via Fischer Esterification

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mandelic acid (1.0 equivalent) and an excess of absolute ethanol (10-20 equivalents).[7]

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.[7]

-

Heat the mixture to reflux using a heating mantle and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Remove the excess ethanol using a rotary evaporator.[7]

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[7]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.[7]

-

Purify the crude product by vacuum distillation.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of mandelic acid esters are a direct result of their interaction with specific cellular signaling pathways.

Homatropine: Antagonizing Muscarinic Receptors

Homatropine functions as a competitive antagonist of muscarinic acetylcholine receptors.[2] By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades that are responsible for parasympathetic responses, such as pupillary constriction and accommodation of the lens in the eye.[2]

Cyclandelate: Blocking Calcium Channels in Smooth Muscle

Cyclandelate exerts its vasodilatory effect by acting as a calcium channel blocker.[1] It is believed to inhibit the influx of extracellular calcium into smooth muscle cells by blocking voltage-dependent calcium channels.[1] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle in blood vessel walls, resulting in vasodilation and increased blood flow.[1]

Conclusion

From its humble origins in the bitter almond, mandelic acid has given rise to a family of esters that have had a lasting impact on medicine and pharmacology. The historical journey of these compounds, from their initial synthesis to the elucidation of their mechanisms of action, underscores the enduring importance of natural product chemistry and the power of synthetic modification in drug discovery. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals dedicated to the continued exploration and development of novel therapeutics.

References

- 1. What is the mechanism of Cyclandelate? [synapse.patsnap.com]

- 2. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

- 4. Mandelic acid - Wikipedia [en.wikipedia.org]

- 5. us.typology.com [us.typology.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Primary Amines Using Methyl (R)-(-)-mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is frequently achieved through chiral resolution. This method relies on the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. Due to their differing physical properties, these diastereomers can be separated by techniques such as fractional crystallization. (R)-(-)-mandelic acid and its derivatives are widely recognized as effective resolving agents for a variety of racemic amines.

This document provides detailed application notes and experimental protocols for the chiral resolution of primary amines utilizing methyl (R)-(-)-mandelate. While direct experimental data for a wide range of primary amines with this compound is not extensively tabulated in the literature, the principles and protocols are analogous to those using (R)-mandelic acid. It is often the case that the methyl ester is either hydrolyzed in situ to the corresponding carboxylic acid to form the diastereomeric salt, or the ester itself can form a stable diastereomeric adduct. The following protocols and data are based on established procedures for mandelic acid and its derivatives and are intended to serve as a comprehensive guide.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution process involves the reaction of a racemic primary amine ((R/S)-Amine) with an enantiomerically pure chiral resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts: [(R)-Amine · (R)-Mandelate] and [(S)-Amine · (R)-Mandelate]. These diastereomers possess different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. Subsequent isolation and recovery steps yield the enantiomerically enriched primary amine.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of various amines using (R)-mandelic acid and its PEGylated derivative, which serves as a valuable reference for resolutions employing this compound. The outcomes are highly dependent on the specific amine, solvent system, and crystallization conditions.

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) - 1st Crystallization | Enantiomeric Excess (ee%) - 2nd Crystallization | Reference |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | 85 | 95 | [1] |

| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 78 | 72 | 87 | [1] |

| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | 85 | 80 | 92 | [1] |

| Pseudoephenamine | (S)-Mandelic Acid | Methanol | 81 | >99 | - |

Note: The data presented for PEGylated-(R)-mandelic acid demonstrates the general efficacy of mandelate-based resolving agents. Yields and enantiomeric excess are highly substrate and condition-dependent and may require optimization for specific primary amines when using this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the chiral resolution of primary amines using this compound.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

-

Racemic primary amine

-

This compound (1.0 equivalent)

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

-

Heating and stirring apparatus (e.g., magnetic stirrer with hotplate)

-

Crystallization vessel (e.g., Erlenmeyer flask)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Ice bath

Procedure:

-

Dissolution of Reactants: In a clean, dry crystallization vessel, dissolve the racemic primary amine (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring. In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, also with gentle warming.

-

Salt Formation: Slowly add the this compound solution to the primary amine solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

-

Crystallization:

-

If a precipitate forms at room temperature, continue stirring for 1-2 hours to ensure complete salt formation.

-

If no precipitate forms, slowly cool the solution to room temperature, and then transfer it to an ice bath or refrigerator (0-5 °C) to induce crystallization. For challenging resolutions, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Allow the solution to stand at a low temperature for a sufficient period (typically 12-24 hours) to maximize the yield of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt crystals under vacuum.

-

(Optional) Recrystallization for Improved Purity: For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a fresh portion of the hot solvent. Dissolve the salt in a minimal amount of the hot solvent, allow it to cool slowly, and collect the purified crystals by filtration as described above. This step can significantly improve the enantiomeric excess of the final product.[1]

Protocol 2: Liberation of the Enantiomerically Enriched Primary Amine

This protocol describes the recovery of the free primary amine from the isolated diastereomeric salt.

Materials:

-

Isolated and dried diastereomeric salt

-

Aqueous basic solution (e.g., 1 M NaOH, 1 M NaHCO₃)

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolution of the Salt: Suspend the isolated diastereomeric salt in water.

-

Basification: Add the aqueous basic solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the mandelate and liberate the free primary amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated primary amine into an appropriate organic solvent. Perform the extraction three times to ensure complete recovery.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched primary amine.

-

Purity Analysis: Determine the yield and enantiomeric excess (ee%) of the recovered amine using appropriate analytical techniques such as chiral HPLC, GC, or NMR spectroscopy with a chiral shift reagent.

Mandatory Visualizations

The following diagrams illustrate the key processes in the chiral resolution of primary amines.

Caption: Experimental workflow for the chiral resolution of primary amines.

Caption: Logical relationship in diastereomeric salt resolution.

References

Application Notes and Protocols for Chiral Separation via Diastereomeric Salt Formation with Methyl (R)-(-)-mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and fine chemical industries, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One of the most robust and widely used methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.

Methyl (R)-(-)-mandelate, an ester of the naturally occurring (R)-mandelic acid, is an effective chiral resolving agent, particularly for racemic amines and related compounds. Its utility stems from its ability to form crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers, facilitating efficient separation. This document provides detailed application notes, experimental protocols, and quantitative data for the chiral resolution of various racemic compounds using this compound.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this classical resolution technique involves a three-step process:

-

Salt Formation: A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid, in this case, this compound, to form a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize. This allows for the physical separation of the diastereomers.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the salt and liberate the desired enantiomerically pure compound, with the resolving agent also being recoverable for potential reuse.

The success of a diastereomeric salt resolution is highly dependent on factors such as the choice of solvent, temperature, and the stoichiometry of the resolving agent.

Data Presentation

The following tables summarize quantitative data from the successful chiral resolution of various racemic compounds using this compound and its derivatives as the resolving agent. These examples demonstrate the efficacy of this method in achieving high enantiomeric purity.

Table 1: Chiral Resolution of Racemic Amines with PEGylated-(R)-mandelic acid

| Racemic Amine | Yield (%) | Enantiomeric Excess (ee%) - First Cycle | Enantiomeric Excess (ee%) - Second Cycle |

| Phenylalanine methyl ester | 90 | 85 | 95 |

| 2-Amino-1-butanol | 85 | 80 | 92 |

| 1-Phenylethylamine | 78 | 72 | 87 |

Note: Data is for PEGylated-(R)-mandelic acid, a derivative of this compound, and demonstrates the potential of the mandelate structure in chiral resolution.[1][2]

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic amine and a specific example with DL-isoleucine using this compound.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol outlines a general method for the diastereomeric salt resolution of a racemic primary or secondary amine using this compound.

Materials:

-

Racemic amine

-

This compound

-

Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent with gentle warming.

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle warming.

-

Slowly add the this compound solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

The mother liquor can be processed separately to recover the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a sufficient amount of 1M sodium hydroxide solution to basify the mixture (pH > 10), which will break the salt.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Protocol 2: Chiral Resolution of DL-Isoleucine

This protocol describes the resolution of a racemic mixture of the amino acid isoleucine using Methyl L-mandelate (the (S)-enantiomer, which functions similarly to the (R)-enantiomer for resolution).

Materials:

-

Boc-DL-isoleucine (N-tert-butoxycarbonyl protected)

-

Methyl L-mandelate

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silica gel for flash column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Steglich Esterification:

-

Dissolve Boc-DL-isoleucine (1.0 equivalent) and Methyl L-mandelate (1.0 equivalent) in anhydrous dichloromethane.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

-

-

Separation of Diastereomers:

-

Separate the two diastereomeric esters using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the separated diastereomers.

-

-

Deprotection to Yield Enantiomerically Pure Isoleucine:

-

Hydrolyze the separated diastereomeric esters individually under acidic or basic conditions to remove the Boc protecting group and the mandelate auxiliary, yielding the enantiomerically pure L- and D-isoleucine.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in chiral resolution by diastereomeric salt formation.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

Application Note and Protocol: Determination of Enantiomeric Excess by NMR Spectroscopy using Methyl (R)-(-)-mandelate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This application note provides a detailed protocol for the determination of enantiomeric excess of chiral alcohols and amines using Methyl (R)-(-)-mandelate as a chiral derivatizing agent.

Principle

Enantiomers are chemically and physically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. The principle of this method is to convert a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, in this case, this compound. Diastereomers have distinct physical and chemical properties and, therefore, exhibit different chemical shifts in their NMR spectra.[1]